molecular formula C23H19F3N2O3S B2476064 2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-74-6

2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2476064
CAS RN: 892360-74-6
M. Wt: 460.47
InChI Key: KXYDLEFJWBSEIH-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19F3N2O3S and its molecular weight is 460.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • π-Stacked Structures and Magnetic Properties : A study described the synthesis and characterization of a novel benzotriazinyl radical with a 2,1,3-thiadiazolo fused ring, showcasing the compound's π-stacked columnar structure and strong antiferromagnetic interactions derived from its dimer structure. This insight into the molecular structure and interactions provides a foundation for understanding the chemical and physical properties of similar compounds (Miura & Yoshioka, 2015).

  • Crystal Structure and Molecular Interactions : Another research focused on the synthesis and structural analysis of a 1,2,5,7-benzothiatriazonine, presenting the compound's confirmed structure through X-ray crystallographic analysis and discussing a reaction mechanism. This work emphasizes the structural uniqueness of thiadiazine derivatives and their potential for forming novel heterocyclic structures (Schläpfer-Dähler et al., 1984).

Application in Organic Semiconductors

  • Implementation in Semiconducting Polymers : Research on benzo[d][1,2,3]thiadiazole and its isomers for use in organic semiconductors for applications like transistors and solar cells highlights the versatility of thiadiazine derivatives in electronics. The study demonstrates the potential of these compounds to enable high-performance optoelectronic semiconductors, with significant implications for material science and engineering (Chen et al., 2016).

Novel Synthetic Pathways

  • Innovative Synthesis Approaches : A paper detailed the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides through a novel reaction pathway. This showcases the continuous development in synthetic chemistry for creating compounds with specific functional groups, expanding the toolkit available for designing drugs and materials with precise properties (Xiao et al., 2013).

Catalytic Applications

  • Catalysis in Synthesis : A study on the catalytic application of a dibromo chloro thiadiazine derivative for synthesizing xanthene derivatives underlines the catalytic versatility of thiadiazine derivatives. This research opens up new avenues for using such compounds in catalysis, potentially leading to more efficient and environmentally friendly synthetic processes (Khazaei et al., 2016).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c1-15-10-11-19(16(2)12-15)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)14-17-6-5-7-18(13-17)23(24,25)26/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYDLEFJWBSEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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